tert-Butyl diazoacetate
Overview
Description
Tert-Butyl diazoacetate is used for numerous organic transformations, including cyclopropanation, insertion, and aziridine-forming reactions . It is an intermediate in the production of Zolpidem metabolites .
Synthesis Analysis
Tert-Butyl diazoacetate can be prepared via the condensation of ethyl diazoacetate (EDA) with aldehydes catalyzed by tert-BuOK under solvent-free conditions . It may also be used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .Molecular Structure Analysis
The molecular formula of tert-Butyl diazoacetate is C6H10N2O2. It has a molecular weight of 142.16 .Chemical Reactions Analysis
Tert-Butyl diazoacetate can be used for numerous organic transformations, including cyclopropanation, insertion, and aziridine-forming reactions . It may be used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .Physical And Chemical Properties Analysis
Tert-Butyl diazoacetate has a boiling point of 51-53 °C/12 mmHg and a density of 1.026 g/mL at 25 °C . It has a refractive index of n20/D 1.453 .Scientific Research Applications
Application 1: Organic Transformations
- Scientific Field: Organic Chemistry
- Summary of Application: tert-Butyl diazoacetate is used for numerous organic transformations, including cyclopropanation, insertion, and aziridine-forming reactions .
- Methods of Application: The specific methods of application can vary depending on the type of reaction. For example, in the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate, tert-Butyl diazoacetate is used in cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .
- Results or Outcomes: The reaction results in the formation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity .
Application 2: Functionalization of Multi-Walled Carbon Nanotubes
- Scientific Field: Nanotechnology
- Summary of Application: tert-Butyl diazoacetate is used for the side-wall functionalization of multi-walled carbon nanotubes (MWCNT) to give methano-bridged ester group .
- Methods of Application: The specific methods of application involve the covalent functionalization of MWCNT with tert-butyldiazoacetate .
- Results or Outcomes: The functionalized carbon nanotube by ester and its hydrolyzed carboxylic acid were characterized by high-resolution electron microscope techniques, scanning electron microscopy (SEM), transmission electron microscopy (TEM) to study the shape and structure and fast Fourier transform infrared (FT-IR) to evaluate types of binding .
Application 3: Total Synthesis of Manzacidin A
- Scientific Field: Organic Chemistry
- Summary of Application: tert-Butyl diazoacetate is a key starting material in the total synthesis of manzacidin A .
- Methods of Application: The specific methods of application can vary depending on the type of reaction. For example, in the total synthesis of manzacidin A, tert-Butyl diazoacetate is used as a starting material .
- Results or Outcomes: The reaction results in the formation of manzacidin A .
Application 4: Synthesis of 2-Vinylcyclopropa[b]indolines from 2-Vinylindoles
- Scientific Field: Organic Chemistry
- Summary of Application: tert-Butyl diazoacetate is used in the synthesis of diastero- and enantioselective synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles .
- Methods of Application: The specific methods of application involve the use of tert-Butyl diazoacetate in the synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles .
- Results or Outcomes: The reaction results in the formation of 2-vinylcyclopropa[b]indolines .
Application 5: Transesterification of β-Keto Esters
- Scientific Field: Organic Chemistry
- Summary of Application: tert-Butyl diazoacetate is used in the transesterification of β-keto esters .
- Methods of Application: The specific methods of application involve the use of tert-Butyl diazoacetate in the transesterification of β-keto esters .
- Results or Outcomes: The reaction results in the formation of different esters .
Application 6: Preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
- Scientific Field: Organic Chemistry
- Summary of Application: tert-Butyl diazoacetate is used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity .
- Methods of Application: The specific methods of application involve cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .
- Results or Outcomes: The reaction results in the formation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate .
Application 7: Transesterification of β-keto esters
- Scientific Field: Organic Chemistry
- Summary of Application: tert-Butyl diazoacetate is used in the transesterification of β-keto esters .
- Methods of Application: The specific methods of application involve the use of tert-Butyl diazoacetate in the transesterification of β-keto esters .
- Results or Outcomes: The reaction results in the formation of different esters .
Safety And Hazards
Tert-Butyl diazoacetate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause cancer and is suspected of damaging fertility or the unborn child .
Future Directions
Tert-Butyl diazoacetate is a key starting material in the total synthesis of manzacidin A . It can also be used in the synthesis of diastero- and enantioselective synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles . It is expected that its use in organic transformations will continue to be explored in future research .
properties
IUPAC Name |
tert-butyl 2-diazoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVSBLLOZVDAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408281 | |
Record name | t-butyl diazoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl diazoacetate | |
CAS RN |
35059-50-8 | |
Record name | t-butyl diazoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl diazoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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